molecular formula C26H23N3O2S B3013509 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 921129-67-1

2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B3013509
CAS No.: 921129-67-1
M. Wt: 441.55
InChI Key: VULHJCZLNLTHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • A study by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, evaluated using various in vitro assays. This research highlights the potential of these compounds in developing antioxidant agents (Chkirate et al., 2019).

Anticancer and Antiviral Activities

  • Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones and evaluated their anticancer and antiviral activities. One derivative showed high activity against the Tacaribe TRVL 11 573 virus strain, suggesting the potential of these compounds in antiviral therapy (Havrylyuk et al., 2013).

Pharmacological Evaluation

  • Research by Faheem (2018) conducted computational and pharmacological evaluations of pyrazole novel derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions. This study indicates the diverse therapeutic potentials of these compounds in medical applications (Faheem, 2018).

Anti-Microbial Activities

  • A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moiety. These compounds demonstrated significant anti-bacterial and anti-fungal activities, suggesting their use in developing new antimicrobial agents (Saravanan et al., 2010).

Flavouring Substance Evaluation

  • Younes et al. (2018) delivered a scientific opinion on the implications for human health of a related flavouring substance. This study ensures the safety of such compounds when used in food applications (Younes et al., 2018).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-31-22-13-11-21(12-14-22)29-26(23-16-32-17-24(23)28-29)27-25(30)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHJCZLNLTHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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